molecular formula C21H30N2O B8243291 (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8243291
M. Wt: 326.5 g/mol
InChI Key: JFVZELBQWXPAKH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dicyclopentylmethyl group and an ethyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring using a dicyclopentylmethyl halide under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides, acids, or bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: The enantiomer of the compound with different stereochemistry.

    2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: A similar compound with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.

    2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: A compound with a methyl group instead of an ethyl group.

Uniqueness

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both dicyclopentylmethyl and ethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-2-17-14-24-21(22-17)19-13-7-12-18(23-19)20(15-8-3-4-9-15)16-10-5-6-11-16/h7,12-13,15-17,20H,2-6,8-11,14H2,1H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZELBQWXPAKH-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.